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Compound of Interest

Compound Name: Oxazinin 3

Cat. No.: B1253258 Get Quote

An In-depth Technical Guide to Oxazinin 3
This technical guide provides a comprehensive overview of the current scientific understanding

of Oxazinin 3, a member of the oxazinin family of marine natural products. This document is

intended for researchers, scientists, and professionals in the field of drug development, offering

a centralized resource on the chemical properties, synthesis, and known biological context of

this compound.

Chemical Structure and Properties
Oxazinin 3 is a heterocyclic organic compound belonging to the 3-alkylindoles class. Its

chemical identity has been established through spectroscopic methods and is cataloged in

chemical databases.

Table 1: Chemical Properties of Oxazinin 3
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Property Value Source

IUPAC Name
5-[(4-hydroxyphenyl)methyl]-2-

(1H-indol-3-yl)morpholin-3-one
PhytoBank

Chemical Formula C₁₉H₁₈N₂O₃ PhytoBank

Average Molecular Weight 322.364 g/mol PhytoBank

Monoisotopic Molecular

Weight
322.131742448 g/mol PhytoBank

SMILES

OC1=CC=C(CC2COC(C3=CN

C4=CC=CC=C34)C(=O)N2)C=

C1

PhytoBank

InChI Key
WFTQEKLALHHTOX-

UHFFFAOYSA-N
PhytoBank

Synthesis of Oxazinin 3
The total synthesis of Oxazinin 3 was first reported in a 2004 publication in Tetrahedron

Letters. This work also established the absolute stereochemistry of the molecule. While the full,

detailed experimental protocol from this publication is not publicly available, the reference

provides the foundational methodology for the chemical synthesis of this natural product.

Reference:

Couladouros, E. A., Moutsos, V. I., & Pitsinos, E. N. (2004). Synthetic studies towards

oxazinins. An expedient first total synthesis and proof of the absolute stereochemistry of

oxazinin-3. Tetrahedron Letters, 45(41), 7779-7781.

Biological Activity and Quantitative Data
Currently, there is a lack of publicly available quantitative data regarding the specific biological

activity of Oxazinin 3. However, studies on related compounds within the oxazinin family

provide context for its potential bioactivity. For instance, Oxazinin A, a related pseudodimeric

natural product, has demonstrated antimycobacterial and cytotoxic activities, as well as modest

antagonism of transient receptor potential (TRP) channels.
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Table 2: Biological Activity of the Related Compound Oxazinin A

Activity Target IC₅₀ / LC₅₀ Source

Antimycobacterial
Mycobacterium

tuberculosis
IC₅₀: 2.9 µM

Cytotoxicity
Human CEM-TART T-

cell leukemia line
LC₅₀: 4.7 µM N/A

TRP Channel

Inhibition
TRPM8 IC₅₀: 6.6 µM N/A

TRP Channel

Inhibition
TRPV4 IC₅₀: 50.8 µM N/A

It is important to note that these values are for Oxazinin A and not Oxazinin 3. Further research

is required to determine the specific biological profile of Oxazinin 3.

Experimental Protocols
Given the absence of specific published protocols for the biological evaluation of Oxazinin 3, a

representative protocol for a standard cytotoxicity assay is provided below. This method, a

Resazurin-based Cell Viability Assay, is a common and reliable method for assessing the

cytotoxic effects of novel compounds.

Resazurin-Based Cell Viability Assay Protocol
1. Objective: To determine the cytotoxic effect of Oxazinin 3 on a selected cancer cell line

(e.g., A549, HeLa) by measuring cell viability.

2. Materials:

Selected cancer cell line

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

96-well clear-bottom black plates
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Oxazinin 3 stock solution (e.g., 10 mM in DMSO)

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

Phosphate Buffered Saline (PBS)

Multichannel pipette

Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

3. Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for

cell attachment.

Compound Treatment:

Prepare serial dilutions of Oxazinin 3 in complete medium from the stock solution. A

typical concentration range would be from 0.1 µM to 100 µM.

Include a vehicle control (medium with the same percentage of DMSO as the highest

concentration of Oxazinin 3) and a positive control for cytotoxicity (e.g., Doxorubicin).

Carefully remove the medium from the wells and add 100 µL of the prepared compound

dilutions or controls.

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

Resazurin Assay:

After the incubation period, add 20 µL of the resazurin solution to each well.
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Incubate the plate for 2-4 hours at 37°C, protected from light.

Measure the fluorescence intensity using a plate reader.

4. Data Analysis:

Subtract the average fluorescence of the blank wells (medium only) from all other wells.

Express the results as a percentage of the vehicle control (100% viability).

Plot the percentage of cell viability against the logarithm of the compound concentration.

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability)

using a non-linear regression analysis.

Logical Workflow for Natural Product Screening
As the specific signaling pathway for Oxazinin 3 is unknown, the following diagram illustrates a

general workflow for the screening and characterization of a novel natural product like

Oxazinin 3.
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Caption: A generalized workflow for the discovery and development of a natural product drug

lead.

Conclusion
Oxazinin 3 is a structurally defined marine natural product with potential for biological activity,

as suggested by the properties of related compounds in its class. However, there is a notable

gap in the publicly available scientific literature regarding its specific quantitative biological data

and mechanism of action. The synthesis of Oxazinin 3 has been achieved, which opens the

door for further investigation into its pharmacological properties. Future research efforts are

needed to fully characterize the bioactivity of Oxazinin 3 and to explore its potential as a

therapeutic agent.

To cite this document: BenchChem. [what is the chemical structure of Oxazinin 3].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253258#what-is-the-chemical-structure-of-oxazinin-
3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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